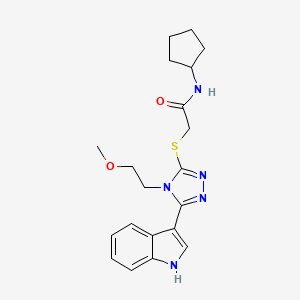![molecular formula C23H19N3O B2935749 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-46-8](/img/structure/B2935749.png)
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines . Indoloquinoxalines are known for their wide range of biological properties, including antiviral and cytotoxic properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
The synthesis of similar compounds, such as 6-[(N 1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives, has been reported . These compounds were synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and several rings . The structure is likely to be planar due to the presence of the indoloquinoxaline skeleton .Chemical Reactions Analysis
Indoloquinoxalines, including this compound, are known to undergo a variety of chemical reactions. For example, they can participate in cyclo-condensation reactions . The exact reactions that this specific compound can undergo would depend on the conditions and the other reactants present.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Antiviral Activity : New derivatives of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines were synthesized, showing potent antiviral and interferon-inducing abilities. These compounds, including morpholine and 4-methyl-piperidine derivatives, demonstrated significant antiviral activity and low cytotoxicity, suggesting their potential for further pharmacological development (Shibinskaya et al., 2010).
- Triarylamines with 6H-indolo[2,3-b]quinoxaline Core : Triarylamines based on the 6H-indolo[2,3-b]quinoxaline core were synthesized, showcasing the influence of peripheral amines on electronic absorption spectra and emission spectra. This study highlighted the potential of these compounds in optical applications, with variations in the amine segment affecting the emission properties (Thomas & Tyagi, 2010).
Biological Applications
- Anticancer Activity : Certain 6H-indolo[2,3-b]quinoline derivatives exhibited notable anticancer activities. The synthesis of these derivatives revealed that methylated versions showed higher cytotoxicity compared to their non-methylated counterparts. This finding underscores the importance of molecular modification in enhancing anticancer properties (Yeh‐long Chen et al., 2004).
- DNA and Protein Interaction : 6H-Indolo[2,3-b]quinoxalines interact with DNA and proteins, demonstrating a wide array of pharmacological activities through mechanisms predominantly involving DNA intercalation. The thermal stability of the DNA complex with these derivatives is crucial for their biological efficacy, providing a foundation for developing novel therapeutic agents (Moorthy et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds in the indolo[2,3-b]quinoxaline family have been reported to interact with dna, causing dna duplex stabilization
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxalines are known to intercalate into dna, disrupting its structure and function . This could potentially inhibit the replication and transcription processes, leading to cell death.
Biochemical Pathways
Given the potential dna-interacting properties of similar compounds, it’s plausible that the compound could affect pathways related to dna replication, transcription, and repair .
Pharmacokinetics
The compound exhibits high solubility (>27 M in acetonitrile), which could potentially enhance its bioavailability .
Result of Action
Similar indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against various human cancer cell lines . This suggests that the compound might also exhibit cytotoxicity, potentially through DNA interaction and disruption of cellular processes.
Action Environment
The compound has shown remarkable stability (9986% capacity retention over 495 hours) in a nonaqueous redox flow battery system , suggesting that it might also exhibit stability under various environmental conditions.
Direcciones Futuras
Given the interesting biological properties of indoloquinoxalines, there is a need to synthesize more compounds based on the indoloquinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could also explore the potential of these compounds in optoelectronic devices, given their unique photophysical properties .
Propiedades
IUPAC Name |
6-[2-(3-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-7-6-8-17(15-16)27-14-13-26-21-12-5-2-9-18(21)22-23(26)25-20-11-4-3-10-19(20)24-22/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSGOBAMBWRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)
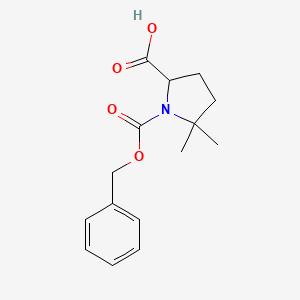
![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)
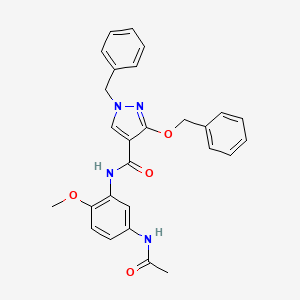
![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)
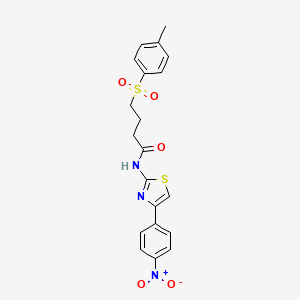
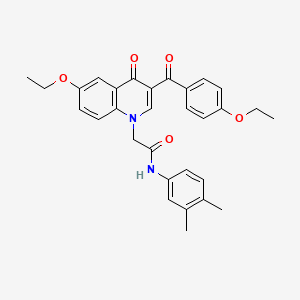

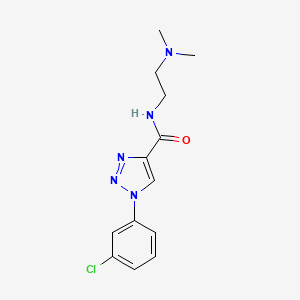
![2-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2935683.png)
![diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate](/img/structure/B2935684.png)

